5-(Hydroxymethyl)-2-nitrophenol
Overview
Description
5-(Hydroxymethyl)-2-nitrophenol is an organic compound that is a member of the class of furans. It is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . It is virtually absent from fresh foods, but it is naturally generated in sugar-containing foods during storage, especially by drying or cooking .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is a member of furans, an arenecarbaldehyde, and a primary alcohol .Chemical Reactions Analysis
This compound undergoes various chemical reactions. It has a role as an indicator and a Maillard reaction product . It can be converted to a non-excretable, genotoxic compound called 5-sulfoxymethylfurfural . It also undergoes photocatalytic conversion to produce a number of fuels and chemicals .Physical and Chemical Properties Analysis
This compound is a white low-melting solid, which is highly soluble in both water and organic solvents . Its molecular formula is C6H6O3 .Scientific Research Applications
1. Electrochemical Biosensor Development
5-(Hydroxymethyl)-2-nitrophenol has been applied in the field of biosensors. Zhou et al. (2015) developed an electrochemical biosensor for DNA hydroxymethylation detection, utilizing the chemical modification of 5-hydroxymethylcytosine (5hmC) with glucose. This biosensor relies on enzymatic signal amplification and the electrochemical oxidation signal of p-nitrophenol, closely related to this compound, demonstrating its potential in sensitive and selective DNA detection (Zhou et al., 2015).
2. Crystal Structure and Chemical Interaction Studies
Research into the crystal structure of related nitrophenol compounds provides insights into molecular interactions and transformations. Mondal et al. (2002) investigated 2-benzyliminiomethylene-4-nitrophenolate, a compound structurally related to this compound, elucidating its solid-state structure and chemical behavior through hydrogen bonding (Mondal et al., 2002).
3. Environmental and Food Safety
Lee et al. (1995) studied the bioactivation of 5-hydroxymethyl-2-furaldehyde (HMF), a compound related to this compound, to an electrophilic and mutagenic allylic sulfuric acid ester. Their findings provide insights into the metabolic activation and potential toxification of such compounds in food contaminants (Lee et al., 1995).
4. Analytical Chemistry and Environmental Monitoring
Nitrophenols, including compounds similar to this compound, are significant in environmental monitoring. For example, Bailey-Darland et al. (2023) conducted ultrafast spectroscopies of nitrophenols and nitrophenolates, exploring their environmental implications, from atmospheric to waterway impacts (Bailey-Darland et al., 2023).
5. Molecular Geometry and Bonding Studies
Investigations into molecular geometry and intramolecular hydrogen bonding of nitrophenol compounds contribute to a deeper understanding of chemical interactions. Borisenko et al. (1994) focused on 2-nitrophenol, closely related to this compound, revealing its planarity and structural features through electron diffraction and molecular orbital calculations (Borisenko et al., 1994).
Safety and Hazards
Future Directions
The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Furanic platform molecules can lead to novel biobased surfactants with original molecular design .
Mechanism of Action
Target of Action
For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .
Mode of Action
For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.
Biochemical Pathways
For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that this compound might also be involved in similar biochemical pathways, affecting downstream effects.
Pharmacokinetics
It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that this compound might have similar effects on molecular and cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 5-Hydroxymethylfurfural (HMF), which is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on HMF, a structurally similar compound, have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on HMF suggest that it forms through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . It’s possible that 5-(Hydroxymethyl)-2-nitrophenol may have a similar mechanism of action.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Hmf, a structurally similar compound, is known to be involved in several metabolic pathways
Properties
IUPAC Name |
5-(hydroxymethyl)-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRYKXELURVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561239 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-83-9 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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